molecular formula C13H19BrO B14608473 2-Bromo-6-(hexan-2-YL)-4-methylphenol CAS No. 58511-74-3

2-Bromo-6-(hexan-2-YL)-4-methylphenol

Cat. No.: B14608473
CAS No.: 58511-74-3
M. Wt: 271.19 g/mol
InChI Key: AJCOQDHPIBYURM-UHFFFAOYSA-N
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Description

2-Bromo-6-(hexan-2-YL)-4-methylphenol is an organic compound that belongs to the class of bromophenols. This compound is characterized by the presence of a bromine atom, a hexyl group, and a methyl group attached to a phenol ring. Bromophenols are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(hexan-2-YL)-4-methylphenol typically involves the bromination of 4-methylphenol followed by the introduction of the hexyl group. One common method is the electrophilic aromatic substitution reaction, where 4-methylphenol is treated with bromine in the presence of a catalyst such as iron(III) bromide. The resulting 2-bromo-4-methylphenol is then subjected to a Friedel-Crafts alkylation reaction with hexan-2-yl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The bromination and alkylation reactions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(hexan-2-YL)-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form the corresponding phenol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or thiourea in the presence of a base such as sodium hydroxide.

Major Products Formed

  • **Oxidation

Properties

CAS No.

58511-74-3

Molecular Formula

C13H19BrO

Molecular Weight

271.19 g/mol

IUPAC Name

2-bromo-6-hexan-2-yl-4-methylphenol

InChI

InChI=1S/C13H19BrO/c1-4-5-6-10(3)11-7-9(2)8-12(14)13(11)15/h7-8,10,15H,4-6H2,1-3H3

InChI Key

AJCOQDHPIBYURM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)C1=C(C(=CC(=C1)C)Br)O

Origin of Product

United States

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